methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
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Properties
IUPAC Name |
methyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S2.ClH/c1-5-13-27(14-6-2)34(30,31)18-10-8-17(9-11-18)22(28)25-23-21(24(29)32-4)19-12-15-26(7-3)16-20(19)33-23;/h5-6,8-11H,1-2,7,12-16H2,3-4H3,(H,25,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPLPCTWGZKTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of thienopyridines and features multiple functional groups that contribute to its biological activity. The presence of the diallylsulfamoyl group is particularly noteworthy due to its potential interactions with biological targets.
While the precise mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest that it may interact with various molecular targets involved in cellular signaling pathways. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in metabolic processes.
- Receptor Modulation : It could modulate receptor activity, influencing pathways related to inflammation and cell proliferation.
Antimicrobial Activity
Research has indicated that derivatives of tetrahydrothieno[2,3-c]pyridine compounds exhibit antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity.
Anticancer Potential
Studies evaluating related thienopyridine derivatives have demonstrated significant anticancer activity. For instance, compounds have been tested against several cancer cell lines including:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 12.5 |
| SW480 | Colon Cancer | 15.0 |
| PC-3 | Prostate Cancer | 10.0 |
| HEPG-2 | Liver Cancer | 20.0 |
These results indicate a promising anticancer profile that warrants further investigation into the specific effects of this compound.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also under investigation. Compounds within the same chemical family have shown to reduce pro-inflammatory cytokine production in vitro.
Case Studies and Research Findings
- Study on Antiproliferative Activity : A study published in Nature evaluated the antiproliferative effects of novel thienopyridine derivatives on various cancer cell lines using MTT assays. Results indicated a significant reduction in cell viability correlating with increased concentrations of the compounds tested .
- Synthesis and Characterization : Research conducted by Kalaria et al. synthesized and characterized several tetrahydrothieno derivatives and assessed their antimicrobial activity. The findings suggested that structural modifications could enhance biological efficacy .
- Mechanistic Insights : Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression and inflammation pathways. Such studies provide insights into how structural features influence biological activity.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high yield?
- Methodology : The synthesis involves multi-step organic reactions, including sulfamoylation, amide coupling, and cyclization. Key steps include:
- Controlled acylation of the tetrahydrothieno-pyridine core with 4-(N,N-diallylsulfamoyl)benzoyl chloride under anhydrous conditions (e.g., dry DCM, 0–5°C) to prevent side reactions .
- Final esterification using methyl chloroformate in the presence of a base (e.g., triethylamine) to form the carboxylate .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust solvent polarity to improve selectivity. Use inert atmospheres (N₂/Ar) to stabilize intermediates prone to oxidation .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., diallylsulfamoyl protons at δ 5.6–5.8 ppm, ethyl group protons at δ 1.2–1.4 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment (>95%) and molecular ion verification .
- Elemental Analysis : Validate C, H, N, S, and Cl content against theoretical values (e.g., C: 54.3%, H: 5.8%, Cl: 6.2%) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility/Permeability : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to predict blood-brain barrier penetration .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed mechanisms of action?
- Approach :
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., with NMDA or GABA receptors) to identify binding affinities and conformational changes .
- Density Functional Theory (DFT) : Calculate electron distribution in the sulfamoyl and amide groups to predict reactivity under physiological conditions .
- Data Reconciliation : Cross-validate computational results with experimental IC₅₀ values and SPR (Surface Plasmon Resonance) binding kinetics .
Q. What strategies mitigate instability of the diallylsulfamoyl group during in vivo studies?
- Stabilization :
- pH Control : Maintain formulations at pH 6.5–7.4 to prevent hydrolysis of the sulfamoyl linkage .
- Prodrug Design : Replace the diallyl group with enzymatically cleavable moieties (e.g., acetylated derivatives) .
Q. How can synthetic routes be modified to improve scalability while retaining enantiomeric purity?
- Modifications :
- Flow Chemistry : Implement continuous-flow reactors for the amide coupling step to enhance reproducibility and reduce reaction time .
- Chiral Resolution : Use immobilized lipases (e.g., Candida antarctica) for kinetic resolution of racemic intermediates .
- Yield Data : Pilot studies report 78% yield (vs. 62% batch) with enantiomeric excess >98% under optimized flow conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
